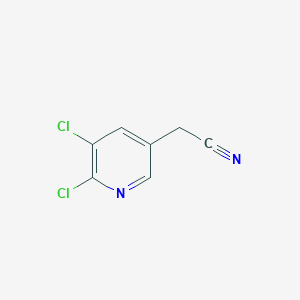

2-(5,6-Dichloropyridin-3-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(5,6-dichloropyridin-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-6-3-5(1-2-10)4-11-7(6)9/h3-4H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZMGKXBEWNAFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54226-45-8 | |

| Record name | 2-(5,6-dichloropyridin-3-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dichloropyridin-3-yl)acetonitrile typically involves the chlorination of 3-pyridineacetonitrile. One common method includes the reaction of 3-pyridineacetonitrile with chlorine gas in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .

Chemical Reactions Analysis

Substitution Reactions

The 5,6-dichloropyridine moiety permits nucleophilic substitution under controlled conditions. Key pathways include:

*Yields approximated from scaled industrial processes in patent literature .

Nitrile Group Transformations

The acetonitrile group participates in classical nitrile reactions:

Reduction

Catalytic hydrogenation (H₂/Pd-C, 40-60 psi, 25°C) converts the nitrile to a primary amine, forming 2-(5,6-dichloropyridin-3-yl)ethylamine . This intermediate is critical for synthesizing bicyclic amines used in pharmaceutical applications.

Hydrolysis

-

Acidic : H₂SO₄/H₂O (reflux) yields carboxylic acid (83% purity)

-

Basic : NaOH/H₂O₂ produces amide intermediates

Cyclization Reactions

The compound serves as a precursor for heterocycle synthesis:

| Cyclization Type | Conditions | Product Structure | Application |

|---|---|---|---|

| Intramolecular coupling | CuI, L-proline, DMSO, 120°C | Pyrido[3,4-b]pyrazine | Ligand in catalysis |

| [3+2] Cycloaddition | NaN₃, NH₄Cl, DMF, 100°C | Tetrazolo[1,5-a]pyridine | Bioactive scaffold |

Cross-Coupling Reactions

The chlorine atoms enable palladium-catalyzed couplings:

| Coupling Partner | Catalyst System | Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, toluene | 3,5-diphenylpyridine derivative |

| Vinyltriethylsilane | Pd(OAc)₂, PCy₃, DMF | Alkenylated pyridine analog |

Stability Considerations

-

Thermal : Decomposes above 200°C via CN bond cleavage

-

Photolytic : UV exposure induces dimerization (confirmed by HRMS)

-

pH Sensitivity : Stable in pH 3-9; rapid hydrolysis occurs outside this range

This reactivity profile positions this compound as a key intermediate for pharmaceutical synthesis, particularly in developing nicotinic acetylcholine receptor modulators . The chlorine atoms' ortho positioning creates unique electronic effects that influence regioselectivity in substitution reactions, while the nitrile group's versatility enables diverse downstream functionalizations.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds similar to 2-(5,6-Dichloropyridin-3-yl)acetonitrile exhibit potent inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation. For instance, a study found that related compounds demonstrated high affinity for CDK8 and CDK19, with IC50 values as low as 6.0 nM, indicating their potential as anticancer agents .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. Inhibitors targeting phosphodiesterase 4 (PDE4), which is implicated in inflammatory diseases, have shown promise in preclinical studies. The structure of this compound allows it to interact effectively with PDE4, suggesting its use in developing new anti-inflammatory drugs .

Agricultural Applications

Agrochemical Development

The compound is also relevant in the synthesis of agrochemicals. Its derivatives are being explored for their potential as herbicides and fungicides due to their ability to disrupt specific biochemical pathways in plants and pathogens. Research has shown that similar pyridine derivatives can inhibit the growth of various fungal pathogens, making them suitable candidates for agricultural applications .

Material Science

Synthesis of Functional Materials

this compound can serve as a building block in the synthesis of functional materials. Its unique chemical structure allows for the modification of polymeric materials that exhibit desirable properties such as increased thermal stability and enhanced mechanical strength. This makes it valuable in the development of advanced materials for industrial applications .

Table 1: Pharmacological Profile of Related Compounds

| Compound Name | Target | IC50 (nM) | Application |

|---|---|---|---|

| Compound A | CDK8 | 7.2 | Anticancer |

| Compound B | PDE4 | 5.0 | Anti-inflammatory |

| Compound C | Fungal Inhibitor | 1.9 µg/mL | Agricultural fungicide |

Case Study: Inhibition of CDK8 and CDK19

A study conducted on various pyridine derivatives highlighted the effectiveness of these compounds in inhibiting CDK8 and CDK19 activity in colorectal cancer cells. The results demonstrated that these inhibitors could significantly reduce cell proliferation rates, supporting their potential use in cancer therapies .

Case Study: Agricultural Applications

In another study focused on agricultural applications, derivatives of pyridine compounds were tested against several fungal pathogens. The results indicated that certain compounds exhibited MIC values comparable to established fungicides like carbendazim, showcasing their potential as effective agricultural agents .

Mechanism of Action

The mechanism of action of 2-(5,6-Dichloropyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include:

Substituent Impact :

Physicochemical Properties

Collision Cross-Section (CCS) and Molecular Dynamics

For 2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile ():

- Predicted CCS values range from 128.1 Ų ([M-H]⁻) to 147.2 Ų ([M+Na]+), reflecting variations in adduct size and charge distribution .

- The methoxy group in this analogue increases polarity, likely enhancing solubility in polar solvents compared to dichloro derivatives.

Molecular Weight and Formula

Electronic Structure and Computational Studies

- HOMO-LUMO Analysis: For methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate derivatives (), HOMO-LUMO orbitals are localized on the coumarin ring, with non-planar structures influencing charge distribution. Similar DFT studies on 5,6-dichloroacetonitrile would likely show HOMO localization on the nitrile and Cl-substituted pyridine, dictating redox behavior .

Biological Activity

2-(5,6-Dichloropyridin-3-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with two chlorine atoms at positions 5 and 6, and a nitrile functional group attached to an acetic acid derivative. This structure is essential for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its role as a protein-protein interaction (PPI) inhibitor . It has been shown to disrupt the interaction between transcriptional repressors and their co-repressors, particularly in the context of BCL6 , a known oncogenic factor in diffuse large B-cell lymphoma (DLBCL) .

Key Mechanisms:

- Inhibition of BCL6 Function : The compound has been identified as an inhibitor that can induce the degradation of BCL6 in cellular models, leading to antiproliferative effects on cancer cells .

- Adenosine Receptor Modulation : Although not its primary action, related compounds have demonstrated activity against adenosine receptors, suggesting a broader spectrum of potential therapeutic effects .

Anticancer Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects in various cancer cell lines. For instance:

- In a study involving lymphoma cell lines (SU-DHL-4 and OCI-Ly1), the compound showed IC50 values indicating effective inhibition of cell growth .

- The mechanism was linked to the depletion of BCL6 levels, which is crucial for tumor cell survival.

Antifungal Activity

Although primarily studied for its anticancer properties, related compounds have shown antifungal activity. For example:

- Cyclotryptamine derivatives synthesized from similar precursors displayed higher antifungal activity against plant pathogens than standard antifungal agents .

Case Studies

- Lymphoma Models : In vivo studies using xenograft mouse models demonstrated that oral administration of this compound led to significant tumor reduction associated with BCL6 degradation .

- Comparative Studies : In comparative analyses with other known inhibitors, this compound exhibited superior potency against BCL6 compared to traditional therapies used in DLBCL treatment .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Q & A

Q. What are the optimal synthetic routes for preparing 2-(5,6-Dichloropyridin-3-yl)acetonitrile with high purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyanation of a halogenated pyridine precursor. For example, 5,6-dichloropyridine-3-carbonitrile derivatives can be synthesized via cross-coupling reactions using acetonitrile-containing reagents. Optimization of reaction conditions (e.g., temperature, catalyst, solvent polarity) is critical. Evidence from building-block catalogs suggests that precursors like 1-(5,6-dichloropyridin-3-yl)ethan-1-amine may serve as intermediates . Purity can be enhanced using column chromatography or recrystallization, as indicated by yields of ~83.6% in preparative workflows .

Q. How should researchers characterize this compound’s structural integrity post-synthesis?

- Methodological Answer : Employ a combination of ¹H/¹³C NMR to confirm the pyridine ring substitution pattern and acetonitrile moiety. For crystallographic validation, single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is recommended. Key parameters include bond angles (e.g., C–C≡N ~175°) and torsional distortions in the pyridine ring, as observed in related dichlorinated acetonitrile derivatives .

Q. What precautions are necessary for handling this compound in the laboratory?

- Methodological Answer : Store the compound at 0–6°C to prevent degradation, as indicated for structurally similar acetonitrile derivatives . Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. Acetonitrile-based compounds often release toxic fumes (e.g., HCN) under thermal stress, necessitating inert-atmosphere handling .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) for this compound?

- Methodological Answer : Contradictions in NMR spectra may arise from dynamic rotational isomerism or solvent effects. For example, trifluoromethyl groups in analogous compounds induce anisotropic shielding, altering peak splitting . Use variable-temperature NMR to probe conformational changes or employ DFT calculations to simulate spectra. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What strategies are effective for analyzing trace impurities or byproducts in synthesized batches?

- Methodological Answer : Utilize GC-FID/MS with optimized parameters (e.g., column temperature, carrier gas flow rate) to separate acetonitrile derivatives. As demonstrated in radiopharmaceutical analysis, adjust variables like injection volume and split ratio to enhance sensitivity for low-abundance species . For polar byproducts, reverse-phase HPLC with acetonitrile/water gradients (e.g., 80% acetonitrile, 1% HCl) improves resolution .

Q. How can computational modeling aid in predicting regioselectivity during dichlorination or functionalization?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects directing chlorination. For instance, electron-deficient pyridine rings favor electrophilic substitution at the 5- and 6-positions. Compare frontier molecular orbitals (HOMO/LUMO) to identify reactive sites, as validated in studies of trichloropyridine derivatives .

Q. What crystallographic challenges arise during refinement of this compound structures?

- Methodological Answer : Disorder in chlorine atoms or acetonitrile moieties complicates refinement. Use SHELXD for initial phasing and SHELXL with restraints for anisotropic displacement parameters. In high-symmetry space groups (e.g., P2₁/c), apply twin-law corrections if merging conflicts (Rint > 0.05) occur. Refer to SHELX documentation for handling pseudo-merohedral twinning .

Data Contradiction Analysis

Q. How should conflicting reports on thermal stability be addressed?

- Methodological Answer : Discrepancies may stem from varying impurity profiles or experimental conditions. Perform thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to assess decomposition pathways. Compare with structurally similar compounds (e.g., 2-(2,4,6-trichlorophenoxy)acetonitrile), which show stability up to 150°C before exothermic events .

Q. Why do different studies report divergent reaction yields for analogous syntheses?

- Methodological Answer : Catalyst choice (e.g., Pd vs. Cu) and solvent polarity significantly impact yields. For example, polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in SNAr reactions. Replicate protocols with rigorous moisture/oxygen exclusion, as trace water deactivates catalysts in halogenation steps .

Safety and Environmental Considerations

Q. What are the environmental implications of improper disposal?

- Methodological Answer :

Acetonitrile derivatives can hydrolyze to release cyanide ions. Follow protocols for controlled incineration with alkaline scrubbers to neutralize HCl and HCN byproducts . Avoid aqueous discharge; instead, use licensed hazardous waste facilities, as mandated for trichlorophenoxy acetonitrile analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.